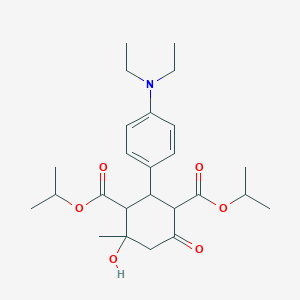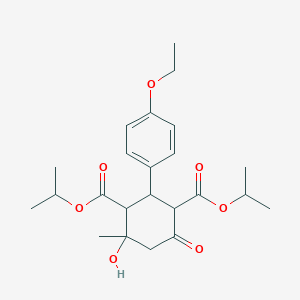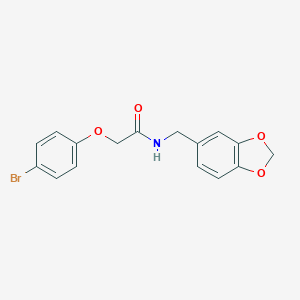![molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)
Methyl 2-[2-(chloromethyl)phenyl]acetate
描述
Methyl 2-[2-(chloromethyl)phenyl]acetate, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound that is widely used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The purpose of
科学研究应用
Methyl 2-[2-(chloromethyl)phenyl]acetate has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs. Methyl 2-[2-(chloromethyl)phenyl]acetate is also used as an intermediate in the synthesis of agrochemicals, such as insecticides and herbicides.
作用机制
The mechanism of action of Methyl 2-[2-(chloromethyl)phenyl]acetate is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. The active form of Methyl 2-[2-(chloromethyl)phenyl]acetate is thought to inhibit the activity of certain enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[2-(chloromethyl)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Methyl 2-[2-(chloromethyl)phenyl]acetate has also been shown to have antihistaminic effects, which could be useful in the treatment of allergic reactions.
实验室实验的优点和局限性
One of the main advantages of Methyl 2-[2-(chloromethyl)phenyl]acetate is its ease of synthesis. It can be produced in large quantities at a relatively low cost, making it a popular choice for lab experiments. However, one of the limitations of Methyl 2-[2-(chloromethyl)phenyl]acetate is its potential toxicity. It has been shown to be toxic to certain cell lines, and caution should be taken when handling and using it in experiments.
未来方向
There are many potential future directions for the study of Methyl 2-[2-(chloromethyl)phenyl]acetate. One area of research could be focused on further understanding its mechanism of action and how it interacts with specific enzymes in the body. Another potential direction could be the development of new pharmaceuticals and agrochemicals based on Methyl 2-[2-(chloromethyl)phenyl]acetate. Finally, more studies could be conducted to investigate the potential toxicity of Methyl 2-[2-(chloromethyl)phenyl]acetate and how it can be safely used in lab experiments.
属性
产品名称 |
Methyl 2-[2-(chloromethyl)phenyl]acetate |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC 名称 |
methyl 2-[2-(chloromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
InChI 键 |
MKQGUCPIBZQIRP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=CC=C1CCl |
规范 SMILES |
COC(=O)CC1=CC=CC=C1CCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B248796.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)





